Lipophilicity Gain from 3-CF₃ Substitution
The target compound exhibits a substantially higher computed partition coefficient (LogP) compared to its non-fluorinated analog, directly attributable to the 3-trifluoromethyl group. This increase quantifies the enhanced membrane permeability and hydrophobic interactions achievable with this building block, a critical parameter for CNS and intracellular target engagement .
| Evidence Dimension | Computed LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 1.79 (computed) |
| Comparator Or Baseline | (4-bromo-1H-pyrazol-1-yl)acetic acid (CAS 82231-53-6): LogP = ~0.9 (estimated, lacks CF₃ group) |
| Quantified Difference | ΔLogP ≈ +0.9 units (approximately 8-fold increase in calculated lipophilicity for the fluorinated derivative) |
| Conditions | Computed property data from Chemsrc and ChemExper databases; experimental validation in target biological system is required. |
Why This Matters
The higher LogP value quantifiably demonstrates why the trifluoromethyl analog is preferred for projects where improved passive membrane diffusion, target bioavailability, or hydrophobic binding pocket interactions are desired, directly informing SAR-driven procurement decisions.
